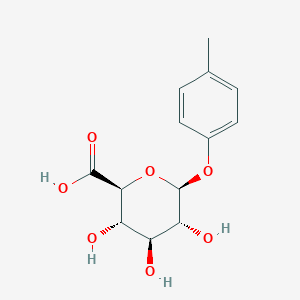

p-Cresol glucuronide

概要

説明

p-クレゾールグルクロン酸は、p-クレゾールの代謝産物であり、p-クレゾールは、大腸におけるタンパク質の細菌発酵によって生成される尿毒素です。それは、腸内細菌によるチロシンとフェニルアラニンの代謝によって生成されるp-クレゾールのグルクロン酸抱合体です。 この化合物は、血脳関門への影響や潜在的な生物学的活性など、さまざまな生理学的および病理学的プロセスにおける役割で知られています .

2. 製法

合成ルートと反応条件: p-クレゾールグルクロン酸の合成には、p-クレゾールと1,2,3,4-テトラ-O-アセチル-β-D-グルクロン酸を、触媒としてトリメチルシリルトリフルオロメタンスルホネートの存在下で反応させることが含まれます。 この反応はジクロロメタン中で起こり、グルクロン酸抱合体を単一のβ-アノマーとして生成します .

工業的生産方法: 合成は通常、p-クレゾールをグルクロン酸抱合してp-クレゾールグルクロン酸を生成する役割を担う、ヒトUDP-グルクロノシルトランスフェラーゼ酵素を使用した酵素的グルクロン酸抱合プロセスを含みます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-cresol glucuronide involves the reaction of p-cresol with 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate in the presence of trimethylsilyltrifluoromethanesulfonate as a catalyst. This reaction occurs in dichloromethane and results in the formation of the glucuronide conjugate as a single beta-anomer .

Industrial Production Methods: the synthesis typically involves enzymatic glucuronidation processes using human UDP-glucuronosyltransferase enzymes, which are responsible for the conjugation of p-cresol to form this compound .

化学反応の分析

反応の種類: p-クレゾールグルクロン酸は、主にグルクロン酸抱合反応を受けます。 これは、UDP-グルクロノシルトランスフェラーゼ酵素によって触媒される、p-クレゾールとグルクロン酸の抱合によって生成されます .

一般的な試薬と条件:

試薬: p-クレゾール、1,2,3,4-テトラ-O-アセチル-β-D-グルクロン酸、トリメチルシリルトリフルオロメタンスルホネート。

主要な生成物: 反応の主要な生成物は、グルクロン酸抱合体のβ-アノマーであるp-クレゾールグルクロン酸です .

4. 科学研究への応用

p-クレゾールグルクロン酸は、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Biomarker for Gut Microbiota Activity

p-Cresol glucuronide serves as an important biomarker for assessing microbial metabolism and gut health. Its levels in biological fluids can reflect the activity of gut microbiota and their impact on host metabolism. Research indicates that variations in p-CG concentrations may correlate with conditions such as chronic kidney disease and cardiovascular health, making it a valuable tool in clinical studies aimed at understanding gut health dynamics .

Metabolic Pathways and Toxicity Studies

Studies have investigated the metabolic pathways involving p-cresol and its glucuronide form to understand their toxicological profiles. For instance, research using human liver cell lines (HepaRG) has shown that while p-cresol is toxic and induces oxidative stress, the glucuronidation process leading to p-CG formation may serve a detoxifying role . This contrasts with other metabolites like p-cresyl sulfate (p-CS), which has been shown to promote insulin resistance in CKD models .

Role in Chronic Kidney Disease

The relationship between p-CG and chronic kidney disease is particularly noteworthy. In murine models, it has been demonstrated that while both p-CG and p-CS accumulate in CKD, only p-CS contributes to insulin resistance . This suggests that p-CG may not exert harmful effects associated with other uremic toxins, thus highlighting its potential role as a less harmful metabolite in patients with kidney dysfunction.

Clinical Implications and Research Findings

Recent studies have underscored the clinical relevance of p-CG:

- Insulin Sensitivity : Research indicates that p-CG does not impair insulin sensitivity like its counterpart, p-CS, suggesting that it may play a neutral or potentially beneficial role in glucose metabolism .

- Toxicological Assessments : Investigations into the toxic effects of p-cresol have shown that glucuronidation may mitigate some harmful effects associated with exposure to this compound .

Data Summary Table

Case Studies

- Insulin Resistance Study : A study on mice demonstrated that while both p-cresyl sulfate and p-cresyl glucuronide were present, only the former was associated with insulin resistance. This finding emphasizes the need for further research into the metabolic roles of these compounds in humans .

- Toxicity Assessment : Research utilizing HepaRG cells showed that while exposure to p-cresol resulted in oxidative stress, the formation of p-CG indicated a detoxification pathway rather than exacerbating toxicity .

作用機序

p-クレゾールグルクロン酸は、さまざまな分子標的および経路と相互作用することによって効果を発揮します。 これは、主要なリポ多糖受容体TLR4の拮抗薬として作用することが示されており、それによってエンドトキシンによる透過性効果を阻止します . この相互作用は、腸-脳軸を調節し、血脳関門の透過性に影響を与える役割を強調しています .

類似化合物:

p-クレシル硫酸: p-クレゾールのもう1つの主要な代謝産物であり、インスリン抵抗性を促進し、慢性腎臓病の患者に蓄積することによって知られています.

フェニルアセチル-L-グルタミン: 腸内細菌叢の代謝と尿毒素に関連する代謝産物です.

独自性: p-クレゾールグルクロン酸は、血脳関門の完全性を調節する能力と、p-クレシル硫酸などの他の類似化合物とは異なる潜在的な生物学的活性においてユニークです .

類似化合物との比較

p-Cresyl sulfate: Another major metabolite of p-cresol, known for its role in promoting insulin resistance and its accumulation in patients with chronic kidney disease.

Phenylacetyl-L-glutamine: A metabolite associated with gut microbiota metabolism and uremic toxins.

Uniqueness: p-Cresol glucuronide is unique in its ability to modulate blood-brain barrier integrity and its potential biological activity, which distinguishes it from other similar compounds like p-cresyl sulfate .

生物活性

p-Cresol glucuronide (pCG) is a significant metabolite derived from p-cresol, which is produced primarily through the microbial fermentation of dietary tyrosine and phenylalanine in the gut. This article delves into the biological activity of pCG, exploring its interactions within the body, particularly its effects on oxidative stress, insulin sensitivity, and potential neuroprotective properties.

Overview of p-Cresol and Its Metabolism

p-Cresol (4-methylphenol) is a compound generated by gut bacteria and is associated with various biological activities. Upon entering systemic circulation, p-cresol undergoes extensive conjugation in the liver, primarily forming p-cresol sulfate (pCS) and this compound (pCG) . While pCS has been extensively studied for its toxicological effects, pCG has received comparatively less attention despite emerging evidence suggesting it may have significant biological roles.

1. Impact on Oxidative Stress

Research indicates that while p-cresol itself is a potent toxicant, the glucuronidation pathway—leading to the formation of pCG—may not significantly contribute to its toxic effects in liver cells (HepaRG cells). Studies show that selective inhibition of glucuronidation increased cellular toxicity markers, suggesting that pCG may play a role in mitigating oxidative stress rather than exacerbating it .

Table 1: Toxicity Markers in HepaRG Cells Exposed to p-Cresol and Its Metabolites

| Compound | LDH Release (% Increase) | GSH Depletion (mM) | DCF Formation (Relative Fluorescence Units) |

|---|---|---|---|

| p-Cresol | 28.3 ± 5.3 | 0.64 ± 0.37 | Increased at ≥ 6 h |

| This compound | Not significant | Not significant | Not significant |

2. Insulin Sensitivity and Metabolic Effects

In studies involving animal models, particularly mice with chronic kidney disease (CKD), both pCS and pCG were found to accumulate. However, only pCS was associated with promoting insulin resistance, while pCG did not exhibit any significant effects on insulin sensitivity either in vivo or in vitro . This highlights a potential distinction between the biological roles of these metabolites, suggesting that while pCS may contribute to metabolic dysregulation in CKD, pCG appears to be relatively inactive.

Neuroprotective Properties

Recent investigations into the effects of pCG on the blood-brain barrier (BBB) have revealed promising results. In vivo studies showed that pCG promotes BBB integrity, indicating potential neuroprotective properties . This finding suggests that despite being considered biologically inert traditionally, pCG may have protective roles under certain physiological conditions.

Case Studies and Clinical Relevance

A shift from sulfonation to glucuronidation of p-cresol has been observed in advanced CKD patients. This shift correlates with reduced sulfotransferase activity and has been linked to increased mortality rates and cardiovascular diseases . Understanding this metabolic transition is crucial for evaluating the clinical implications of elevated levels of both metabolites in patients with kidney dysfunction.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c1-6-2-4-7(5-3-6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAUCQAJHLSMQW-XPORZQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170195 | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Cresol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17680-99-8 | |

| Record name | p-Cresol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。